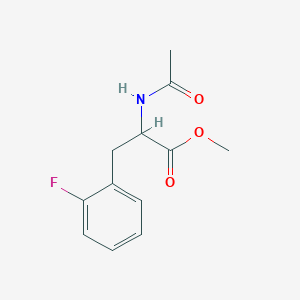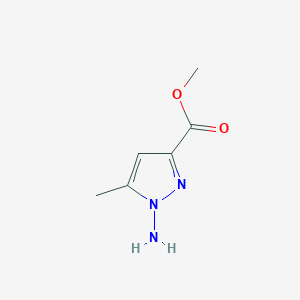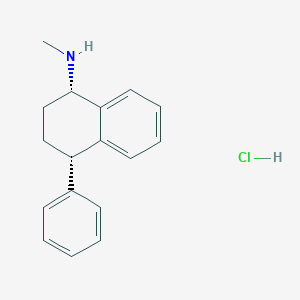
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate (MAFP) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in scientific research due to its ability to inhibit the activity of various enzymes, such as cyclooxygenases (COXs), lipases, and proteases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-acetamido-3-(2-fluorophenyl)propanoate involves the reaction of 2-fluoroacetophenone with methyl acetoacetate followed by the addition of ammonia and acetic anhydride to form the final product.
Starting Materials
2-fluoroacetophenone, methyl acetoacetate, ammonia, acetic anhydride
Reaction
Step 1: 2-fluoroacetophenone is reacted with methyl acetoacetate in the presence of sodium ethoxide as a base to form methyl 2-acetyl-3-(2-fluorophenyl)propanoate., Step 2: The product from step 1 is then treated with ammonia in ethanol to form methyl 2-acetamido-3-(2-fluorophenyl)propanoate., Step 3: Finally, acetic anhydride is added to the reaction mixture to form the desired product, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate.
Mécanisme D'action
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate inhibits the activity of COXs by irreversibly acetylating a serine residue in the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate also inhibits the activity of lipases and proteases by covalently modifying the active site of these enzymes.
Effets Biochimiques Et Physiologiques
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has also been shown to inhibit platelet aggregation and induce apoptosis in cancer cells. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been reported to have cytotoxic effects on certain cell types, such as neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is a useful tool compound for studying the role of COXs, lipases, and proteases in various biological processes. It has a high degree of selectivity and irreversibility, which makes it a valuable tool for studying enzyme function. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's irreversible inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's cytotoxic effects on certain cell types can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in scientific research. One direction is the development of more selective and reversible inhibitors of COXs, lipases, and proteases. Another direction is the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in combination with other drugs to enhance its therapeutic efficacy and reduce its cytotoxicity. Finally, the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in the development of new anti-inflammatory, analgesic, and anti-tumor drugs is another potential future direction.
Applications De Recherche Scientifique
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It is commonly used as a tool compound to study the role of COXs in various biological processes, such as inflammation, pain, and cancer. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has also been used to study the role of lipases and proteases in lipid metabolism and protein degradation, respectively.
Propriétés
IUPAC Name |
methyl 2-acetamido-3-(2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOFUZCFMSWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)


![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)





